4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine

Organic Synthesis Methodology Building Block

4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine (CAS 879488-16-1) is the definitive 4-iodo-pyrazole building block for medicinal chemistry. The carbon-iodine bond's significantly lower dissociation energy enables oxidative addition to Pd(0) catalysts under milder conditions than bromo or chloro analogs, making it irreplaceable for Suzuki-Miyaura and Sonogashira cross-couplings where other halogens fail or yield poorly. With a Consensus Log P increase of 0.46 units over the non-iodinated analog, it also serves as a strategic tool for fine-tuning lipophilicity and membrane permeability in lead optimization. Procure this key intermediate to ensure synthetic success in kinase-targeted library construction.

Molecular Formula C9H14IN3O
Molecular Weight 307.135
CAS No. 879488-16-1
Cat. No. B2982898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine
CAS879488-16-1
Molecular FormulaC9H14IN3O
Molecular Weight307.135
Structural Identifiers
SMILESC1COCCN1CCN2C=C(C=N2)I
InChIInChI=1S/C9H14IN3O/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6H2
InChIKeyOFEXBLPGEKTFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine (CAS 879488-16-1): A 4-Iodopyrazole Building Block for Cross-Coupling


4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine (CAS 879488-16-1) is a functionalized pyrazole derivative consisting of a morpholine ring linked via an ethyl chain to a 4-iodo-1H-pyrazole core. With a molecular formula of C9H14IN3O and a molecular weight of 307.13 g/mol , this compound is primarily utilized as a key synthetic intermediate in medicinal chemistry and chemical biology research . Its defining structural feature, the iodine atom at the pyrazole 4-position, makes it a highly versatile building block for the construction of more complex molecules through transition metal-catalyzed cross-coupling reactions [1].

Why 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine Cannot Be Substituted by Non-Iodinated or Other Halo-Analogs in Pd-Catalyzed Reactions


Direct substitution of 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine with its non-iodinated analog (CAS 1111096-05-9) or other halogenated derivatives (e.g., 4-bromo or 4-chloro) is not chemically equivalent in the context of cross-coupling reactions. The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy compared to carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds, resulting in a substantially higher reactivity and a lower activation barrier for oxidative addition to palladium(0) catalysts [1]. This fundamental difference in reactivity is critical for achieving efficient coupling under mild conditions, enabling synthetic sequences that would be impractical or low-yielding with other halogenated analogs . The specific reactivity profile of the iodo-substituent is the key differentiator that dictates the success of downstream transformations, making it an irreplaceable building block for specific synthetic routes [2].

Quantitative Evidence Guide for 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine (CAS 879488-16-1)


Synthetic Yield and Purity Benchmark for 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine

The synthesis of 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine has been reported with a yield of 78% under specific alkylation conditions . Commercial vendors supply this compound at a standard purity of 97%, with batch-specific quality control data including NMR, HPLC, and GC analyses . This establishes a reproducible benchmark for procurement and experimental planning.

Organic Synthesis Methodology Building Block

Class-Level Reactivity Advantage of the 4-Iodo Substituent in Cross-Coupling Reactions

While direct quantitative kinetic data for 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine in cross-coupling is not publicly available, the 4-iodopyrazole core is well-established as a superior substrate for palladium-catalyzed transformations like Suzuki-Miyaura and Sonogashira couplings compared to its 4-bromo and 4-chloro analogs [1]. This is due to the weaker C-I bond facilitating a faster rate-determining oxidative addition step. For example, 4-iodopyrazoles have been used to achieve efficient microwave-promoted Suzuki couplings to yield 4-arylpyrazoles under mild conditions, a transformation that is less efficient with the corresponding 4-bromo or 4-chloro substrates [2].

Medicinal Chemistry Catalysis Cross-Coupling

Computational Physicochemical Profile of 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine

Computational predictions provide a quantitative baseline for key physicochemical properties. For 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine, the topological polar surface area (TPSA) is calculated as 30.29 Ų, and the consensus Log P (octanol-water partition coefficient) is 1.14 . These values are informative for assessing potential bioavailability and membrane permeability in drug discovery contexts and can be compared to the predicted properties of its non-iodinated analog (TPSA: 30.29 Ų, Consensus Log P: 0.68) to understand the impact of the iodine atom on lipophilicity [1].

Cheminformatics Drug Discovery Property Prediction

High-Value Application Scenarios for 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine in Scientific R&D


Synthesis of Complex Biaryl or Alkyne-Linked Libraries via Palladium-Catalyzed Cross-Coupling

Based on its class-level reactivity as a 4-iodopyrazole [1], this compound is ideally suited as a core building block in the construction of diverse chemical libraries through Suzuki-Miyaura and Sonogashira reactions. Its superior reactivity, compared to other halogenated analogs, enables the efficient and high-yielding synthesis of novel biaryl and alkyne-linked molecules for medicinal chemistry campaigns, including those targeting kinases or other protein classes .

Lead Optimization in Drug Discovery for Modulating Lipophilicity and Bioactivity

The presence of the iodine atom provides a substantial and quantifiable increase in lipophilicity compared to the non-iodinated analog (Consensus Log P increase of 0.46 units) . This property makes the compound a strategic choice for medicinal chemists seeking to fine-tune the Log P of a lead series to improve membrane permeability, target engagement, or metabolic stability. It serves as a direct precursor for introducing the 4-(2-morpholinoethyl) moiety into a lead scaffold while also establishing a site for further functionalization .

Synthesis of 4-Alkoxy and 4-Amino Pyrazole Derivatives via Cu-Catalyzed Coupling

Leveraging the well-documented reactivity of the 4-iodo-1H-pyrazole core in copper-catalyzed C-O and C-N bond-forming reactions [1], this compound can be employed in the synthesis of 4-alkoxy- and 4-amino-substituted pyrazole derivatives. The established methods, including those utilizing microwave irradiation for rapid reaction times, offer a reliable and efficient pathway to access this class of compounds, which are of significant interest in agrochemical and pharmaceutical research [2].

Technical Documentation Hub

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